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Compound of Interest

Compound Name:
Methyl 4-boc-2-methylmorpholine-

2-carboxylate

CAS No.: 1269755-24-9

Cat. No.: B1376326

Get Quote

Executive Summary
The (S)-4-Boc-2-methylmorpholine-2-carboxylate scaffold represents a critical "chiral pool"

building block in medicinal chemistry. It introduces a quaternary carbon center at the 2-position

of the morpholine ring, offering restricted conformational flexibility and improved metabolic

stability compared to its non-methylated analogs.

This guide details the most robust, scalable synthetic route: The Epoxide Opening/Cyclization

Strategy. Unlike routes relying on the alkylation of morpholine-2-carboxylates (which suffer from

poor diastereocontrol) or the cyclization of

-methylserine (which yields 3- or 5-substituted isomers), this method constructs the 2,2-
disubstituted center directly from a chiral epoxide precursor.

Key Target Structure
Chemical Name: 4-(tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (or methyl

ester).
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Key Features: Quaternary center at C2; (S)-configuration; Orthogonal protection (N-Boc, C-

Carboxyl).

Retrosynthetic Analysis
The strategic disconnection relies on the formation of the morpholine ether linkage via an

intramolecular epoxide opening. The quaternary center and the carboxylic acid precursor

(hydroxymethyl group) are derived from (S)-2-methylepichlorohydrin.
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Figure 1: Retrosynthetic logic flow focusing on the preservation of chirality from the epoxide

precursor.

Primary Synthesis Route: The Epoxide Cyclization
Pathway
This protocol is preferred for its high enantiomeric fidelity and scalability. It avoids the use of

toxic alkylating agents (like methyl iodide) on advanced intermediates.

Phase 1: Coupling and Cyclization
Objective: Construct the morpholine ring with the quaternary C2 center.

Reagents: N-Benzylethanolamine, (S)-2-Methylepichlorohydrin, Potassium tert-butoxide

(KOtBu).

Mechanism:

Step A (Opening): The secondary amine attacks the terminal carbon (C3) of the epoxide.
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Step B (Closure): Base-mediated displacement of the chloride by the internal alkoxide

reforms the epoxide (Payne-like rearrangement logic) or allows direct displacement by the

ethanolamine oxygen. The regioselective 6-exo-tet cyclization is favored to form the

morpholine ring.

Phase 2: Protection Swap and Oxidation
Objective: Exchange the N-Benzyl group for N-Boc and oxidize the primary alcohol to the

carboxylic acid.

Debenzylation: Hydrogenolysis (

, Pd/C) removes the benzyl group.

Boc Protection: Reaction with

.

Oxidation: A two-stage oxidation (e.g., TEMPO/NaOCl or Jones Oxidation) converts the

hydroxymethyl group to the carboxylic acid.

Detailed Experimental Protocol
Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)-2-
methylmorpholine
Rationale: The benzyl group is used initially because it is stable to the basic cyclization

conditions, whereas a Boc group might cyclize to form an oxazolidinone byproduct.

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser under nitrogen.

Reactants: Add N-benzylethanolamine (15.1 g, 100 mmol) and (S)-2-methylepichlorohydrin

(12.0 g, 100 mmol) in dry Methanol (100 mL).

Note: (S)-2-methylepichlorohydrin can be sourced via hydrolytic kinetic resolution (HKR) of

the racemic epoxide if the pure enantiomer is expensive.
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Reaction: Stir at room temperature for 16 hours. The amine opens the epoxide to form the

chlorohydrin intermediate.

Cyclization: Cool to 0°C. Add Potassium tert-butoxide (12.3 g, 110 mmol) portion-wise.

Heating: Allow to warm to room temperature, then reflux for 4 hours.

Checkpoint: Monitor by TLC (EtOAc/Hexane). The intermediate chlorohydrin should

disappear.

Workup: Remove solvent in vacuo. Resuspend residue in water (100 mL) and extract with

Dichloromethane (3 x 100 mL). Dry combined organics over

and concentrate.

Yield: Expect ~75-85% of crude oil. Can be used directly or purified via silica flash

chromatography (5% MeOH in DCM).

Step 2: Hydrogenolysis and Boc Protection
Rationale: Removing the benzyl group and installing Boc prepares the molecule for oxidation

and final usage in peptide coupling.

Hydrogenolysis: Dissolve the crude benzyl morpholine (10 g) in Methanol (100 mL). Add

Pd/C (10% w/w) (1.0 g). Stir under

atmosphere (balloon pressure) for 12-18 hours.

Safety: Filter catalyst carefully over Celite (pyrophoric risk). Concentrate filtrate to obtain

the free amine.

Protection: Dissolve the residue in DCM (100 mL). Add Triethylamine (1.5 eq) and

(1.1 eq). Stir at RT for 4 hours.

Workup: Wash with 1N HCl, saturated

, and brine. Dry and concentrate.
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Product:(S)-4-Boc-2-hydroxymethyl-2-methylmorpholine.

Step 3: Oxidation to Carboxylic Acid
Rationale: The hydroxymethyl group is oxidized to the carboxylic acid. The TEMPO/Bleach

method is chosen for its mildness compared to Jones reagent, preventing Boc deprotection.

Reagents: Dissolve the N-Boc alcohol (5.0 g) in Acetonitrile (50 mL) and Sodium Phosphate

buffer (35 mL, pH 6.7).

Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.07 eq). Warm to 35°C.

Oxidant: Simultaneously add Sodium Chlorite (

, 2.0 eq, 80% purity) solution and dilute Bleach (

, 0.02 eq) dropwise over 1 hour.

Quench: Pour into ice-cold

solution.

Isolation: Acidify aqueous layer to pH 3 with 1N HCl (carefully, to avoid Boc removal) and

extract immediately with EtOAc.

Purification: The carboxylic acid can be crystallized from Hexane/EtOAc or purified via

column chromatography.[1]

Data Summary & Quality Control
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Parameter Specification Method of Verification

Appearance White to off-white solid Visual Inspection

NMR
Diagnostic methyl singlet (~1.3

ppm), Boc singlet (1.45 ppm)

400 MHz NMR (

)

Enantiomeric Excess > 98% ee
Chiral HPLC (Chiralpak AD-H

or OD-H)

Mass Spec
or

consistent with MW

LC-MS (ESI)

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield in Step 1 Polymerization of epoxide
Ensure dilute conditions; add

epoxide slowly to amine.

Incomplete Oxidation Deactivation of TEMPO
Add fresh TEMPO; ensure pH

is maintained at 6-7.

Racemization
Harsh conditions during

cyclization

Maintain temperature < 80°C;

verify starting epoxide ee.

Synthesis Workflow Diagram
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Figure 2: Step-by-step reaction workflow for the high-integrity synthesis route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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